molecular formula C15H9NO4 B094343 2-Methyl-1-nitroanthraquinone CAS No. 129-15-7

2-Methyl-1-nitroanthraquinone

Cat. No. B094343
Key on ui cas rn: 129-15-7
M. Wt: 267.24 g/mol
InChI Key: FYXKXZFTZBYYNP-UHFFFAOYSA-N
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Patent
US04549989

Procedure details

53 parts of 1-nitro-2-methylanthraquinone and 0.6 part of 2,3-dichloro-1,4-naphthoquinone in 300 parts by volume of ethanol and 150 parts by volume of 50% aqueous sodium hydroxide solution are heated to 78°-80° C. At this temperature, 37% aqueous formaldehyde solution is added dropwise to the solution in accordance with the consumption. The consumption of formaldehyde can be checked and the addition controlled by measuring the changes in the redox potential. The time taken for the addition is 11/2 to 2 hours. The 1-amino-2-methylanthraquinone so obtained is then completely precipitated by addition of water, and the precipitate is isolated by filtration, washed with water and dried in vacuo at 80° C. Yield: about 43 g (~90% of theory) of 1-amino-2-methylanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[CH3:20])([O-])=O.ClC1C(=O)C2C(C(=O)C=1Cl)=CC=CC=2.[OH-].[Na+].C=O>C(O)C>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][C:5]=1[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The consumption of formaldehyde
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
The time taken for the addition
CUSTOM
Type
CUSTOM
Details
2 to 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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